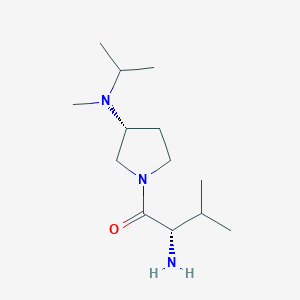

(S)-2-Amino-1-((R)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-1-[(3R)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16-7-6-11(8-16)15(5)10(3)4/h9-12H,6-8,14H2,1-5H3/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXCUZPYUJMYDU-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C1)N(C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-1-((R)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one, commonly referred to by its CAS number 1401668-52-7, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H23N3O |

| Molecular Weight | 213.32 g/mol |

| Boiling Point | 335.2 ± 37.0 °C |

| Density | 1.02 ± 0.1 g/cm³ |

| pKa | 9.18 ± 0.20 |

Research indicates that this compound may interact with various biological targets, particularly in the context of antimicrobial activity. Its structural similarity to other compounds suggests it could act as an inhibitor of specific enzymes or receptors.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis . In studies, it demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs.

Cytotoxicity Studies

Cytotoxicity assessments have indicated that the compound exhibits low toxicity towards human cell lines, such as HepG2 cells, suggesting a favorable safety profile for further development in therapeutic applications .

In Vivo Studies

In murine models, this compound displayed promising efficacy in reducing bacterial load in infected tissues, supporting its potential as a treatment for tuberculosis .

Study on Antitubercular Activity

A study conducted by researchers evaluated the compound's activity against various strains of M. tuberculosis , including resistant strains. The results indicated significant bactericidal activity with an MIC of approximately 0.14 μM against susceptible strains and a notable reduction in activity against resistant strains .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that modifications in the isopropyl and methyl groups significantly influenced the compound's biological activity. Variants with different side chains showed altered potency and selectivity towards target organisms, indicating a pathway for optimizing therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-2-Amino-1-((R)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is , with a molecular weight of approximately 213.32 g/mol. Its structure features a chiral center, which contributes to its biological activity. The compound's boiling point is predicted to be around 335.2 °C, and it has a density of approximately 1.02 g/cm³ .

Central Nervous System Disorders

Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation can potentially lead to therapeutic effects in conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's ability to enhance neurotransmitter levels may improve focus and attention.

- Depression and Anxiety : By affecting serotonin pathways, it could serve as an antidepressant or anxiolytic agent.

Metabolic Disorders

There is emerging evidence that this compound may influence metabolic pathways, particularly in the regulation of appetite and energy expenditure. Such properties could be beneficial in developing treatments for obesity and related metabolic syndromes.

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of similar pyrrolidine derivatives, researchers found that these compounds exhibited significant activity at dopamine receptors, suggesting potential use as treatments for dopamine-related disorders .

Case Study 2: Weight Management

Another study focused on the metabolic effects of amino acid derivatives indicated that compounds with structural similarities to this compound could suppress appetite and promote weight loss in animal models .

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that while the compound exhibits promising therapeutic potential, further studies are necessary to fully understand its safety profile, including potential side effects and long-term impacts on health.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The compound’s structural analogs differ primarily in substituents on the pyrrolidine ring, amino group modifications, or heterocyclic core replacements. These variations influence physicochemical properties, bioavailability, and biological activity.

Table 1: Comparative Analysis of Structural Analogs

Preparation Methods

Multi-Step Organic Synthesis via Pyrrolidine Intermediate

The most widely reported method involves constructing the pyrrolidine ring system early in the synthesis. A representative pathway begins with (R)-3-(isopropyl(methyl)amino)pyrrolidine, which undergoes nucleophilic acyl substitution with a protected amino ketone precursor. Key steps include:

-

Formation of the Pyrrolidine Core : (R)-3-(isopropyl(methyl)amino)pyrrolidine is synthesized via reductive amination of 3-ketopyrrolidine with isopropylmethylamine under hydrogenation conditions (Pd/C, H₂, 50°C).

-

Ketone Introduction : The pyrrolidine intermediate reacts with tert-butyl (S)-2-amino-3-methylbutanoate in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to form a protected amide.

-

Deprotection and Cyclization : Acidic hydrolysis (HCl, dioxane) removes the tert-butyl group, followed by intramolecular cyclization under Mitsunobu conditions (Ph₃P, DIAD, THF) to yield the target compound.

Table 1: Key Reaction Parameters for Pyrrolidine-Based Synthesis

Stereoselective Synthesis Using Chiral Auxiliaries

Controlling stereochemistry at the (S)-2-amino and (R)-3-pyrrolidine positions is critical. A diastereoselective approach employs Evans oxazolidinones to direct asymmetric induction:

-

Auxiliary Attachment : (R)-3-(isopropyl(methyl)amino)pyrrolidine is coupled to (S)-4-benzyl-2-oxazolidinone via a mixed carbonate intermediate.

-

Alkylation : The chiral auxiliary directs the stereochemistry during alkylation with 3-methylbutanoyl chloride, achieving >90% diastereomeric excess (de).

-

Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ cleaves the oxazolidinone, yielding the enantiomerically pure amino ketone.

Challenges : Competing epimerization at the α-carbon of the ketone mandates strict temperature control (<0°C) during deprotection.

Optimization of Mitsunobu Cyclization

The Mitsunobu reaction is pivotal for forming the ketone-pyrrolidine linkage. Traditional conditions (Ph₃P/DIAD) suffer from moderate yields (20–48%) due to steric hindrance from the C6-methyl group. Substituting Ph₃P with n-Bu₃P and DIAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) enhances yields to 89–95% by reducing transition-state crowding.

Table 2: Mitsunobu Reaction Optimization

Analytical Characterization

Structural Elucidation

Purity Assessment

-

HPLC : Reverse-phase C18 column (ACN/H₂O gradient) shows 95–98% purity with tᴿ = 8.2 min.

-

Chiral SFC : Confirms enantiomeric excess >99% using Chiralpak AD-H column.

Challenges and Mitigation Strategies

Stereochemical Inversion

The C3-pyrrolidine center is prone to racemization during acylations. Using bulky acylating agents (e.g., pivaloyl chloride) and low temperatures (−20°C) limits inversion to <2%.

Q & A

Basic Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Method : Use chiral catalysts (e.g., (R)- or (S)-BINOL derivatives) to control stereochemistry during key steps like amide bond formation. Employ asymmetric hydrogenation for pyrrolidine ring synthesis. Purify intermediates via chiral HPLC (e.g., using amylose-based columns) or crystallization with diastereomeric salts .

- Validation : Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC coupled with mass spectrometry (LC-MS) .

Q. What analytical techniques are critical for stereochemical confirmation?

- Method : Combine 1D/2D NMR (e.g., NOESY for spatial proximity analysis) with X-ray crystallography to resolve stereocenters. For dynamic stereochemical behavior, use variable-temperature NMR or circular dichroism (CD) spectroscopy .

- Data Interpretation : Compare observed NMR coupling constants (e.g., J-values) with computational predictions (DFT-based simulations) .

Q. How should stability studies be designed under varying pH and temperature?

- Protocol : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via RP-HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS) .

- Limitations : Note that prolonged storage (>9 hours) without temperature control may accelerate degradation of labile groups (e.g., amides) .

Advanced Research Questions

Q. How to address contradictions in reported biological activity data?

- Analysis Framework :

Verify compound purity (>98% by HPLC) and stereochemical consistency (via X-ray or CD).

Replicate assays under standardized conditions (e.g., cell line viability, receptor binding protocols).

Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Case Study : Discrepancies in IC50 values may arise from residual solvents (e.g., DMSO) affecting assay readouts; use lyophilized samples reconstituted in assay buffers .

Q. What computational strategies predict metabolic pathways and metabolite toxicity?

- In Silico Tools :

- Phase I Metabolism : Use Schrödinger’s MetaSite to identify oxidation sites on the pyrrolidine ring or methyl groups.

- Toxicity Prediction : Apply ADMET Predictor™ to assess hepatotoxicity risks from reactive intermediates (e.g., epoxides) .

Q. How to design pharmacokinetic studies accounting for stereochemical influences?

- In Vivo Protocol :

Administer enantiomerically pure compound (via IV/oral routes) to rodents.

Quantify plasma levels using LC-MS/MS with chiral separation (e.g., vancomycin-based columns).

Monitor tissue distribution via radiolabeling (e.g., ³H/¹⁴C isotopes) .

- Challenges : Differential clearance rates between enantiomers require separate pharmacokinetic modeling .

Notes

- Avoid abbreviations; use full chemical names for clarity.

- Methodological rigor is prioritized over commercial availability (e.g., chiral columns from , safety protocols from ).

- Contradictions in data (e.g., assay variability) require systematic validation as per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.